5-Bromo-4,6-difluoroindoline
Description
5-Bromo-4,6-difluoroindoline is a halogenated indoline derivative characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The substitution of bromine at position 5 and fluorine at positions 4 and 6 introduces distinct electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H6BrF2N |
|---|---|
Molecular Weight |
234.04 g/mol |
IUPAC Name |
5-bromo-4,6-difluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H6BrF2N/c9-7-5(10)3-6-4(8(7)11)1-2-12-6/h3,12H,1-2H2 |
InChI Key |
YQCGGHBHEVDDAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=C(C(=C21)F)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with 5-bromo-4,6-difluoroindoline due to halogen substitutions or heterocyclic frameworks:
*THIQ: Tetrahydroisoquinoline
Key Observations :
- Halogen Positioning : The bromine and fluorine substituents in this compound likely enhance electrophilic reactivity compared to methyl-substituted analogs like 5-bromo-4,6-dimethylpyrimidine .
- Aromatic vs. Aliphatic Systems : Indoline and indazole cores (aromatic) exhibit higher thermal stability than aliphatic fluorinated compounds like 5-bromo-4,4,5,5-tetrafluoropentan-1-ol, which is used as a solvent .
- Pharmacological Potential: Bromo-fluoroindazoles (e.g., 5-bromo-4,7-difluoro-1H-indazole) are prioritized in drug discovery due to their bioisosteric properties, suggesting similar promise for this compound .
Physicochemical Properties
Comparative data for select compounds:
Notes:
- The high melting point of 5-bromo-4,6-dimethylpyrimidine suggests strong intermolecular forces, which may be reduced in this compound due to fluorine’s electronegativity and smaller atomic radius.
- Fluorine substitutions typically increase lipid solubility, enhancing membrane permeability in biological systems .
Challenges :
- Steric hindrance from fluorine atoms may complicate functionalization at adjacent positions.
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